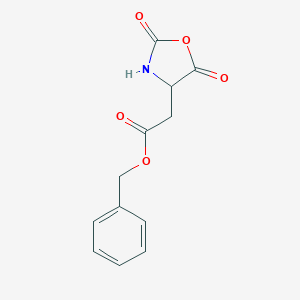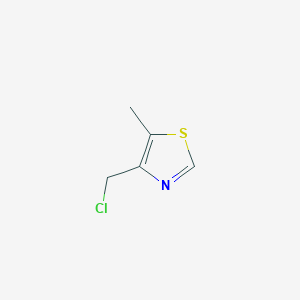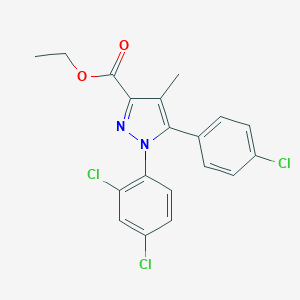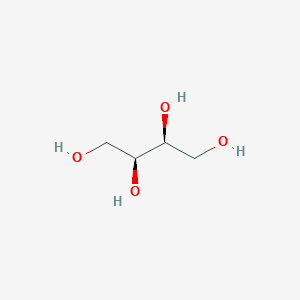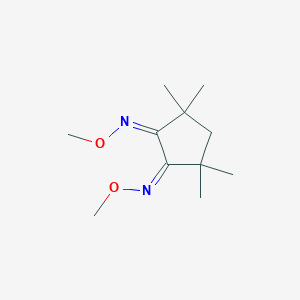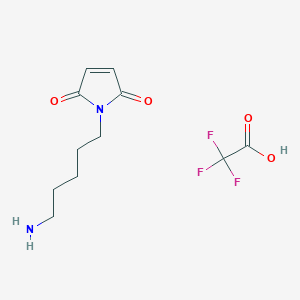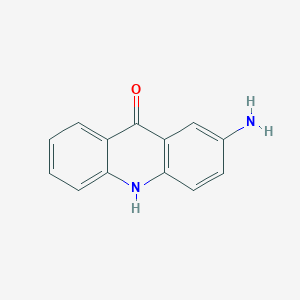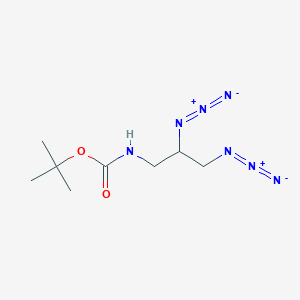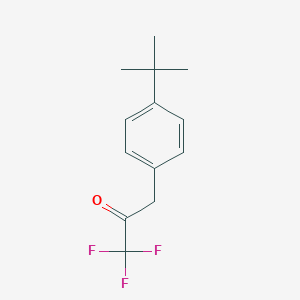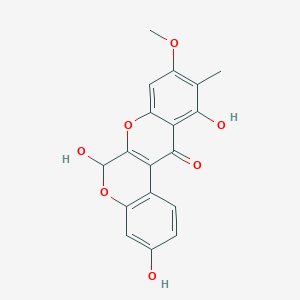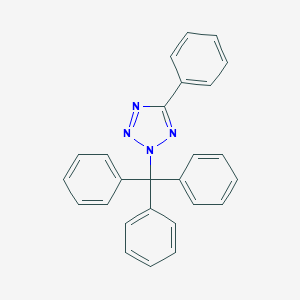
5-Phenyl-2-trityltetrazole
Descripción general
Descripción
5-Phenyl-2-trityltetrazole is a chemical compound with the molecular formula C26H20N4 and a molecular weight of 388.46 . It is an intermediate in the synthesis of Losartan .
Synthesis Analysis
5-Phenyl-2-trityltetrazole can be synthesized using triphenylmethanol as a tritylating agent for tetrazole, 5-methyltetrazole, and 5-phenyltetrazole. The reaction proceeds smoothly in benzene or CH2Cl2 in the presence of an acid and with simultaneous removal of water as an azeotropic mixture.Molecular Structure Analysis
The molecular structure of 5-Phenyl-2-trityltetrazole consists of a tetrazole ring attached to a phenyl group and a trityl group . The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom .Chemical Reactions Analysis
5-Phenyltetrazole can react with acidic anhydride to produce 5-phenyl 1-acetyl tetrazole, which can further react with various aldehydes to form chalcones . Chalcones can then react with isonicotinic acid hydrazide to produce pyrazolines .Physical And Chemical Properties Analysis
5-Phenyl-2-trityltetrazole has a molecular weight of 388.464 Da and a monoisotopic mass of 388.168793 Da . It is predicted to have a density of 1.1±0.1 g/cm3, a boiling point of 586.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of 5-Phenyl-2-trityltetrazole and its derivatives has been a subject of interest due to their potential applications in various fields. Myznikov et al. (2002) discussed the tritylation of tetrazole, yielding 5-substituted 2-trityltetrazoles. These compounds can protect NÄH bonds in nitrogen-containing heterocycles and OÄH bonds in primary alcohols. They also explored the thermolysis of 2-trityltetrazoles, leading to the formation of 3,6-disubstituted 1,2,4,5-tetrazines and 8,8-diphenylheptafulvenes (Myznikov et al., 2002).
Anticonvulsant Activities
Several studies have focused on the anticonvulsant properties of 5-phenyltetrazole derivatives. For instance, Fang et al. (2015) synthesized a series of triazole compounds, demonstrating potent anticonvulsant effects in various seizure models in mice. These effects suggest that GABA-mediated mechanisms might be involved in the compounds' anticonvulsant activities (Fang et al., 2015). Additionally, Zheng et al. (2013) reported the synthesis and evaluation of 5-phenyl-[1,2,4]triazolo[4,3‐c]quinazolin‐3‐amines, demonstrating significant anticonvulsant activity in the maximal electroshock seizure test in mice (Zheng et al., 2013).
Phase Behavior and Water Complexation
Moura et al. (2017) described the use of 5-phenyltetrazole as an anion source in the preparation of an ionic liquid. This compound exhibited lower critical solution temperature phase behavior and strong complexation with water, highlighting its unique physical-chemical properties (Moura et al., 2017).
Other Applications
Other studies have explored different applications of 5-phenyltetrazole derivatives. For instance, Zhu et al. (2008) identified 4-methyl-5-phenyl-(1,2,4)-triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1, showcasing their potential in biochemical research (Zhu et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
5-phenyl-2-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-29-30(28-25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCMARZVAUWOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391135 | |
| Record name | 5-phenyl-2-trityltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-trityltetrazole | |
CAS RN |
87268-78-8 | |
| Record name | 5-phenyl-2-trityltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

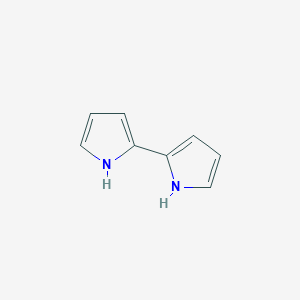
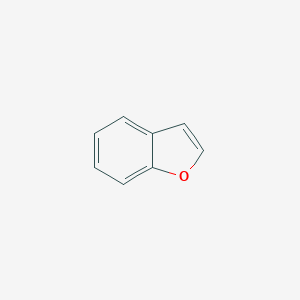
![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
